N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide
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Overview
Description
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes an oxadiazole ring, a nitrophenoxy group, and an acetamide moiety, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment of the Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by reduction.
Formation of the Nitrophenoxy Group: The nitrophenoxy group can be synthesized by nitration of phenol, followed by etherification with an appropriate alkyl halide.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting an appropriate amine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can yield various oxidized products.
Scientific Research Applications
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool in biological research.
Medicine: Due to its potential biological activities, the compound may be investigated for therapeutic applications. It can be used in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The oxadiazole ring and nitrophenoxy group may play key roles in these interactions, influencing the compound’s binding affinity and specificity. The acetamide moiety may also contribute to the compound’s overall activity by modulating its solubility and stability.
Comparison with Similar Compounds
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-nitrophenoxy)-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenoxy)-N-(propan-2-yl)acetamide: This compound has a chlorophenoxy group instead of a nitrophenoxy group, which may influence its chemical reactivity and biological activity.
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-(propan-2-yl)acetamide: This compound has a methoxyphenoxy group instead of a nitrophenoxy group, which may affect its solubility and stability.
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-hydroxyphenoxy)-N-(propan-2-yl)acetamide: This compound has a hydroxyphenoxy group instead of a nitrophenoxy group, which may alter its hydrogen bonding interactions and overall activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H22N4O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-nitrophenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O5/c1-14(2)24(20(26)13-29-18-9-7-17(8-10-18)25(27)28)12-19-22-21(23-30-19)16-6-4-5-15(3)11-16/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
IYJZNXVTSNZESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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